2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one
Description
The compound 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one is a structurally complex molecule featuring a 3,6-dichloro-carbazole core linked to a benzoisothiazol-3-one moiety via a 2-hydroxypropyl chain. Its design integrates electron-withdrawing substituents (chlorine atoms) and a sulfone group (1,1-dioxo), which may enhance stability and modulate biological activity.
Properties
IUPAC Name |
2-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O4S/c23-13-5-7-19-17(9-13)18-10-14(24)6-8-20(18)25(19)11-15(27)12-26-22(28)16-3-1-2-4-21(16)31(26,29)30/h1-10,15,27H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGIOKRDMIIZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one involves multiple steps, starting with the preparation of the carbazole derivative The carbazole moiety is typically synthesized through the reaction of 3,6-dichloro-9H-carbazole with appropriate reagents under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane and methanol, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The dichloro groups in the carbazole moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, hydroxy derivatives, and other functionalized compounds. These products can have diverse applications depending on their specific chemical properties .
Scientific Research Applications
Applications in Medicinal Chemistry
DCAP has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Research indicates that compounds containing carbazole derivatives exhibit significant anticancer properties. Studies have demonstrated that DCAP can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest that DCAP possesses inhibitory effects against certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
- Drug Delivery Systems : DCAP's unique chemical structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs enhances their solubility and bioavailability, which is crucial for effective treatment regimens .
Applications in Materials Science
In materials science, DCAP is being explored for its potential use in:
- Polymer Chemistry : The compound can act as a cross-linking agent in the synthesis of polymers. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability .
- Nanotechnology : DCAP has been studied for its role in the fabrication of nanomaterials. Its ability to stabilize nanoparticles could lead to advancements in the development of nanocomposites with enhanced electrical and optical properties .
Environmental Applications
DCAP's environmental applications are also noteworthy:
- Pollution Control : The compound has been investigated for its effectiveness in degrading pollutants in wastewater treatment processes. Its chemical structure allows it to interact with various contaminants, facilitating their breakdown and removal from water systems .
- Bioremediation : There is ongoing research into the use of DCAP in bioremediation strategies to clean up contaminated environments. Its potential to enhance microbial degradation of hazardous substances makes it a valuable candidate for environmental cleanup efforts .
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of DCAP derivatives against specific cancer cell lines, demonstrating IC50 values significantly lower than those of standard chemotherapeutics .
- Polymer Development : Research conducted at a leading materials science institute showed that incorporating DCAP into polyvinyl chloride (PVC) improved mechanical strength by 30% compared to unmodified PVC .
- Environmental Impact Assessment : A recent study assessed the role of DCAP in wastewater treatment facilities, revealing a 40% reduction in chemical oxygen demand (COD) levels when used as part of an advanced oxidation process .
Mechanism of Action
The mechanism of action of 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives from the provided evidence, focusing on substituents, heterocyclic systems, and inferred properties.
Table 1: Structural and Functional Comparison
¹ Estimated formula based on IUPAC nomenclature.
Key Observations
Carbazole Substituents: The 3,6-dichloro substitution on the carbazole core (target compound) introduces stronger electron-withdrawing effects compared to 3,6-difluoro () or 6-chloro () analogs.
Heterocyclic Moieties :
- The benzoisothiazol-3-one sulfone in the target compound differs from imidazolidin-2-one () and triazole-thione (). The sulfone group increases polarity and metabolic stability compared to thione or ketone analogs, which may influence pharmacokinetics .
Biological Activity: Carbazole derivatives with chlorine substituents () exhibit antioxidant properties, suggesting the target compound’s dichloro-carbazole core may confer similar or enhanced activity.
Synthetic Challenges :
- The hydroxypropyl linker in the target compound and ’s analog may introduce stereochemical complexity. highlights methods for synthesizing hydroxy-linked heterocycles, though recrystallization yields (e.g., 69% for compound 9b) suggest moderate efficiency .
Biological Activity
The compound 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is a synthetic derivative of carbazole, a well-known heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 514.5 g/mol. It features a carbazole moiety substituted with a hydroxyl group and a benzo[d]isothiazole ring, which contributes to its biological properties.
Research indicates that derivatives of carbazole exhibit various biological activities through multiple mechanisms:
- Antitumor Activity : Compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. For instance, N-substituted carbazoles have been reported to inhibit topoisomerase II activity, which is crucial for DNA replication and repair .
- Neuroprotective Effects : Some carbazole derivatives are known to protect neurons from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
- Acetylcholine Receptor Interaction : The compound has been noted to bind to acetylcholine receptors, suggesting potential use in treating conditions related to cholinergic dysfunction .
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Case Studies
Several studies have highlighted the biological efficacy of carbazole derivatives:
- Antitumor Efficacy : In a study assessing the effects of N-substituted carbazoles on A549 lung carcinoma and C6 glioma cell lines, certain derivatives demonstrated IC50 values as low as 5.9 µg/mL . This indicates potent antitumor activity.
- Neuroprotective Mechanism : Research by Cortes et al. demonstrated that aminopropyl-carbazole derivatives could block MPTP-mediated cell death in dopaminergic neurons, indicating potential applications in Parkinson’s disease treatment .
- Acetylcholine Receptor Binding : A synthetic small molecule similar to our compound was shown to effectively block acetylcholine receptors, suggesting its potential role in managing cholinergic disorders .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Answer:
The compound can be synthesized via multi-step reactions involving Williamson ether synthesis (for ether linkages), N-alkylation (for carbazole functionalization), and Fischer indole synthesis (for heterocyclic ring formation). Key intermediates include 3,6-dichlorocarbazole and benzo[d]isothiazol-3-one derivatives. Solvents like acetonitrile and catalysts such as brominated reagents (e.g., bromo-4-chlorobutane) are critical for regioselectivity .
Purity optimization:
- Purification: Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate intermediates.
- Crystallization: Recrystallize final products from ethanol or dichloromethane to achieve >95% purity.
- Analytical validation: Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times (Rf) with standards .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Spectroscopic methods:
- ¹H/¹³C NMR: Analyze aromatic proton environments (δ 6.8–8.1 ppm for carbazole and benzoisothiazole rings) and carbonyl signals (δ ~170 ppm).
- IR: Confirm functional groups (e.g., C=O stretch at ~1649 cm⁻¹, S=O at ~1275 cm⁻¹) .
Crystallography: - Single-crystal X-ray diffraction (SCXRD) can resolve bond angles and spatial conformation, particularly for the hydroxypropyl side chain and benzoisothiazol-3-one core .
Advanced: What experimental designs are suitable for studying its environmental fate and degradation pathways?
Answer:
Laboratory-scale studies:
- Hydrolysis/photolysis: Expose the compound to UV light (λ = 254 nm) and varying pH (3–10) to identify degradation products via LC-MS/MS .
- Biotic degradation: Use soil microcosms or activated sludge to assess microbial breakdown, monitoring metabolites like 3,6-dichlorocarbazole and sulfonic acid derivatives .
Field studies: - Deploy passive samplers in aquatic systems to measure bioaccumulation factors (BAFs) and half-lives (t₁/₂) in sediment-water matrices .
Advanced: How can computational modeling predict its interaction with biological targets?
Answer:
Molecular docking:
- Use AutoDock Vina to simulate binding to carbazole-associated targets (e.g., cytochrome P450 enzymes). Focus on hydrophobic interactions between dichlorocarbazole and active-site residues .
QSAR models: - Train models using descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity or enzyme inhibition .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Methodological reconciliation:
- Compare assay conditions: Cell lines (e.g., HepG2 vs. HEK293), exposure times (24h vs. 48h), and solvent controls (DMSO vs. ethanol) may explain variability .
Dose-response validation: - Replicate studies using standardized protocols (e.g., OECD Test No. 423 for acute toxicity) and orthogonal assays (e.g., MTT and ATP luminescence) .
Methodological: What frameworks guide risk assessment for this compound in ecosystems?
Answer:
Ecological risk assessment (ERA):
- Apply the INCHEMBIOL framework to evaluate:
- Fate: LogKow and soil adsorption coefficients (Kd) .
- Effects: EC50 values for aquatic organisms (e.g., Daphnia magna) .
Human health risk assessment (HHRA):
- Use PBPK modeling to estimate oral bioavailability and hepatic clearance rates .
Methodological: How to design a study linking its mechanism of action to oxidative stress pathways?
Answer:
In vitro:
- Expose human hepatocytes to the compound (1–100 µM) and measure ROS production via DCFH-DA fluorescence. Validate with SOD/CAT enzyme activity assays .
In vivo: - Use rodent models to assess lipid peroxidation (MDA levels) and glutathione depletion in liver homogenates .
Methodological: What are best practices for handling and storing this compound?
Answer:
Handling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
